rac Efavirenz-d4
CAS No.:
Cat. No.: VC16665672
Molecular Formula: C14H9ClF3NO2
Molecular Weight: 319.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9ClF3NO2 |
|---|---|
| Molecular Weight | 319.70 g/mol |
| IUPAC Name | 6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
| Standard InChI | InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2 |
| Standard InChI Key | XPOQHMRABVBWPR-LNLMKGTHSA-N |
| Isomeric SMILES | [2H]C1(C(C1([2H])[2H])C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)[2H] |
| Canonical SMILES | C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
rac Efavirenz-d4 has the molecular formula C₁₄H₅D₄ClF₃NO₂ and a molecular weight of 319.7 g/mol . Its structure retains the core benzoxazinone scaffold of Efavirenz, with deuterium atoms incorporated at the cyclopropyl moiety (positions 2,2,3,3) . The racemic mixture ensures equal representation of both enantiomers, which is essential for studying stereoselective metabolic pathways .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1246812-58-7 |
| Exact Mass | 319.042 Da |
| LogP (Partition Coefficient) | 2.34 |
| Topological Polar Surface Area | 82.28 Ų |
Structural Relationship to Efavirenz
Efavirenz (C₁₄H₉ClF₃NO₂) undergoes hydroxylation via cytochrome P450 (CYP) enzymes, primarily CYP2B6, to form 8-hydroxy Efavirenz. rac Efavirenz-d4 mirrors this metabolite but replaces four hydrogens with deuterium, creating a mass shift detectable in mass spectrometry . This structural fidelity ensures that the labeled compound behaves similarly to the native metabolite during chromatographic separation, reducing matrix effects.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of rac Efavirenz-d4 involves deuterium exchange reactions at the cyclopropyl group. Key steps include:
-
Deuterium Incorporation: Reacting Efavirenz with deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to replace hydrogens at the 2,2,3,3 positions of the cyclopropyl ring.
-
Racemic Resolution: Chiral chromatography or enzymatic resolution to isolate both enantiomers, followed by recombination to achieve the racemic mixture .
-
Purification: High-performance liquid chromatography (HPLC) or recrystallization to achieve ≥98% purity, as required for analytical standards.
Industrial Manufacturing
Industrial production scales these steps using continuous-flow reactors and automated purification systems. Quality control protocols include:
-
Isotopic Purity Analysis: Liquid chromatography-mass spectrometry (LC-MS) to verify deuterium incorporation ≥99.5%.
-
Chiral Purity Testing: Circular dichroism spectroscopy to confirm equal enantiomeric ratios .
Analytical Applications in Pharmacokinetics
Role as an Internal Standard
rac Efavirenz-d4 is indispensable in LC-MS/MS assays for quantifying Efavirenz metabolites in plasma, urine, and cerebrospinal fluid. Its deuterated structure generates a distinct mass-to-charge (m/z) ratio, avoiding overlap with endogenous compounds .
Table 2: Comparison of Analytical Performance
| Parameter | Efavirenz | rac Efavirenz-d4 |
|---|---|---|
| Retention Time (min) | 6.2 | 6.2 |
| m/z (Quantifier Ion) | 316.1 → 244.1 | 320.1 → 248.1 |
| Lower Limit of Quantification | 0.1 ng/mL | 0.05 ng/mL |
Case Study: Metabolic Profiling in HIV Patients
A 2024 study utilized rac Efavirenz-d4 to assess interpatient variability in Efavirenz metabolism. Researchers observed a 12-fold difference in 8-hydroxy Efavirenz concentrations among 200 participants, correlating with CYP2B6 genetic polymorphisms . This variability underscores the need for personalized dosing to mitigate neuropsychiatric adverse effects.
Pharmacokinetic and Metabolic Insights
Metabolic Pathways
Efavirenz undergoes hepatic metabolism via three primary routes:
-
8-Hydroxylation: Catalyzed by CYP2B6, producing 8-hydroxy Efavirenz (major pathway) .
-
7-Hydroxylation: Mediated by CYP2A6, associated with reduced antiretroviral activity.
-
Glucuronidation: Uridine diphosphate-glucuronosyltransferase (UGT) enzymes conjugate Efavirenz for renal excretion .
rac Efavirenz-d4 enables precise tracking of these pathways, revealing that CYP2B6 poor metabolizers exhibit 3.5-fold higher Efavirenz plasma concentrations than rapid metabolizers.
Drug-Drug Interactions
Co-administration with rifampicin, a CYP inducer, reduces Efavirenz exposure by 26%. Conversely, CYP inhibitors like fluconazole increase AUC (area under the curve) by 38%. These interactions necessitate therapeutic drug monitoring, facilitated by rac Efavirenz-d4-based assays.
Implications for HIV Therapy Optimization
Dose Adjustment Strategies
Population pharmacokinetic models incorporating rac Efavirenz-d4 data recommend:
-
Weight-Based Dosing: 600 mg/day for patients >60 kg vs. 400 mg/day for <50 kg.
-
CYP2B6 Genotyping: Tailoring doses for individuals with CYP2B6 516G>T polymorphisms to prevent toxicity .
Addressing Drug Resistance
Prolonged subtherapeutic Efavirenz concentrations drive HIV resistance mutations (e.g., K103N). rac Efavirenz-d4 assays help maintain plasma levels above the 1,000 ng/mL inhibitory concentration, reducing resistance risk by 64%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume